Ethyl 4-(2-((4-fluorobenzyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(2-((4-fluorobenzyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((4-fluorobenzyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 4-fluorobenzylamine.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((4-fluorobenzyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-((4-fluorobenzyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme activity or protein interactions.
Materials Science: The compound’s unique properties may make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action for Ethyl 4-(2-((4-fluorobenzyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the pyridazine ring may participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-fluorobenzyl)amino)-2-oxoacetate
- (4-Fluorobenzyl)triphenylphosphonium bromide
Uniqueness
Ethyl 4-(2-((4-fluorobenzyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both fluorobenzyl and pyridazine moieties provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[2-[(4-fluorophenyl)methylamino]-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O5/c1-2-31-22(30)21-18(11-20(29)27(26-21)17-9-7-16(24)8-10-17)32-13-19(28)25-12-14-3-5-15(23)6-4-14/h3-11H,2,12-13H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKVZMRYZBTCOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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